molecular formula C8H14N4O2 B2711869 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide CAS No. 1856029-97-4

5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2711869
CAS RN: 1856029-97-4
M. Wt: 198.226
InChI Key: NKDCJKLDMOEGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important enzyme that regulates cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.

Mechanism Of Action

5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme. This leads to an allosteric activation of AMPK, which results in the phosphorylation of downstream targets involved in energy metabolism. 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to activate AMPK independently of the upstream kinase LKB1, which is the primary activator of AMPK in response to cellular stress.
Biochemical and Physiological Effects
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It can increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. It can also reduce hepatic glucose production and improve lipid metabolism in the liver. 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to induce autophagy in cancer cells and has anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of specificity for AMPK. It has been extensively studied in various preclinical models and has shown promising results in the treatment of metabolic disorders. However, one limitation of 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the potential therapeutic applications of 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in the treatment of metabolic disorders such as diabetes, obesity, and cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide and its downstream targets in various physiological processes.

Synthesis Methods

5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-diamino-1H-pyrazole with ethyl chloroacetate to form 5-amino-1-ethyl-3,5-dihydro-1H-pyrazole-4-carboxylate. This compound is then reacted with sodium hydroxide and ethylene oxide to form 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied in various preclinical models and has shown promising results in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. It also has the potential to reduce hepatic glucose production and improve lipid metabolism. 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and can induce autophagy in cancer cells.

properties

IUPAC Name

5-amino-1-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-2-12-7(9)5-6(11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDCJKLDMOEGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.